Cas no 1499629-27-4 (1-tert-butylcyclopentan-1-amine)

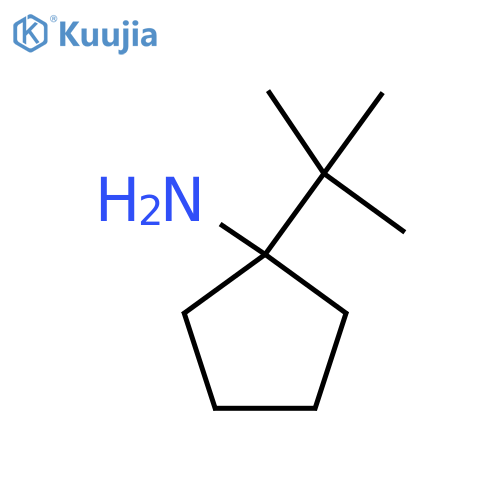

1499629-27-4 structure

商品名:1-tert-butylcyclopentan-1-amine

1-tert-butylcyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-tert-butylcyclopentan-1-amine

- 1499629-27-4

- EN300-1804536

- SCHEMBL3431977

-

- インチ: 1S/C9H19N/c1-8(2,3)9(10)6-4-5-7-9/h4-7,10H2,1-3H3

- InChIKey: QFAHFXWSZSMSOJ-UHFFFAOYSA-N

- ほほえんだ: NC1(CCCC1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 141.151749610g/mol

- どういたいしつりょう: 141.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

1-tert-butylcyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804536-0.1g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1804536-0.25g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1804536-0.5g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1804536-0.05g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1804536-5.0g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1804536-2.5g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1804536-1.0g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1804536-10.0g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1804536-5g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1804536-10g |

1-tert-butylcyclopentan-1-amine |

1499629-27-4 | 10g |

$3622.0 | 2023-09-19 |

1-tert-butylcyclopentan-1-amine 関連文献

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

1499629-27-4 (1-tert-butylcyclopentan-1-amine) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬